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molecular formula C12H14ClN3O2 B8304800 5-(5-Aza-spiro[2.4]hept-5-yl)-4-chloro-2-nitro-phenylamine

5-(5-Aza-spiro[2.4]hept-5-yl)-4-chloro-2-nitro-phenylamine

Cat. No. B8304800
M. Wt: 267.71 g/mol
InChI Key: NHUVBTYHMGEYAJ-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A mixture of 5-(5-aza-spiro[2.4]hept-5-yl)-4-chloro-2-nitro-phenylamine (550 mg, 2.1 mmol), EtOAc (20 mL) and Ra—Ni (150 mg) was stirred for 21 h at RT under a hydrogen atmosphere (3 bar). After addition of further catalyst the hydrogenation was continued at rt for 7 h. The catalyst was removed by filtration. The filtrate was acidified with 1.25 M HCl in EtOH (6 mL) and concentrated to give the sub-title compound.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:3]2([CH2:7][CH2:6][N:5]([C:8]3[C:9]([Cl:18])=[CH:10][C:11]([N+:15]([O-])=O)=[C:12]([NH2:14])[CH:13]=3)[CH2:4]2)[CH2:2]1>[Ni].CCOC(C)=O>[CH2:1]1[C:3]2([CH2:7][CH2:6][N:5]([C:8]3[CH:13]=[C:12]([NH2:14])[C:11]([NH2:15])=[CH:10][C:9]=3[Cl:18])[CH2:4]2)[CH2:2]1

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
C1CC12CN(CC2)C=2C(=CC(=C(C2)N)[N+](=O)[O-])Cl
Name
Quantity
150 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 21 h at RT under a hydrogen atmosphere (3 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition of further catalyst the hydrogenation
WAIT
Type
WAIT
Details
was continued at rt for 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C1CC12CN(CC2)C=2C=C(C(=CC2Cl)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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